Chloromethyltris(trimethylsiloxy)silane

Description

Overview of Organosilicon Compounds and their Significance in Chemical Research

Organosilicon compounds are a versatile class of chemicals defined by the presence of at least one silicon-carbon (Si-C) bond. encyclopedia.pubresearchgate.net This fundamental bond imparts a unique combination of properties, blending characteristics of both organic and inorganic substances. researchgate.net Unlike the carbon-carbon bonds that form the backbone of traditional organic chemistry, the Si-C bond is longer and weaker, while bonds from silicon to electronegative elements like oxygen are exceptionally strong. wikipedia.org This distinction gives organosilicon compounds notable attributes such as high thermal stability, hydrophobicity (water repellency), flexibility, and resistance to UV radiation and moisture. researchgate.netgarzantispecialties.com

The significance of organosilicon chemistry is vast, with applications spanning numerous industrial and scientific fields. encyclopedia.pubresearchgate.net These compounds are fundamental to the production of silicones, which are polymers with a repeating siloxane (Si-O-Si) backbone. researchgate.netwikipedia.org Silicones are ubiquitous in products like sealants, adhesives, lubricants, coatings, and personal care items. researchgate.netwikipedia.orggarzantispecialties.com Beyond silicones, organosilicon compounds serve as crucial synthetic intermediates, coupling agents to bond organic polymers to inorganic materials, and as specialized reagents in organic synthesis. researchgate.netrussoindustrial.ru In recent years, their role has expanded into advanced materials science, pharmaceuticals, and electronics, where their unique electronic and physical properties are harnessed for innovative applications. researchgate.netmdpi.com The growing interest in this field is demonstrated by the increasing number of research publications dedicated to organosilicon chemistry since the mid-20th century. researchgate.net

Placement of Chloromethyltris(trimethylsiloxy)silane within the Context of Silanes and Siloxane Derivatives

This compound belongs to a specific subset of organosilicon compounds known as organofunctional silanes and is structurally a branched siloxane.

Silanes are compounds containing a silicon atom. encyclopedia.pub While the term initially referred to silicon-hydrogen compounds, it is now broadly used for organofunctional silanes which are hybrid molecules. encyclopedia.pubrussoindustrial.ru These compounds are characterized by having two types of reactive groups bonded to the silicon atom: a hydrolyzable group (like an alkoxy group) and an organofunctional group (like an amino, epoxy, or, in this case, a chloromethyl group). russoindustrial.ru This dual functionality allows them to act as molecular bridges, coupling inorganic materials to organic polymers. garzantispecialties.comrussoindustrial.ru

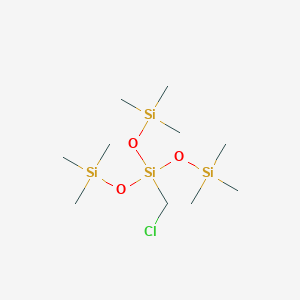

Siloxanes are compounds that feature a Si-O-Si linkage. wikipedia.org This siloxane bond forms the backbone of silicone polymers. wikipedia.org Siloxanes can be linear or cyclic and are noted for their flexibility and stability. wikipedia.orgsilicones.eu this compound is a branched siloxane, meaning it has a central silicon atom bonded to more than two other silicon atoms via oxygen bridges. wikipedia.org Its structure consists of a central silicon atom bonded to a chloromethyl group (-CH₂Cl) and three trimethylsiloxy groups (-O-Si(CH₃)₃). alfa-chemistry.com

The nomenclature for siloxanes can denote the different structural units:

M-units: (CH₃)₃SiO₀.₅

D-units: (CH₃)₂SiO

T-units: (CH₃)SiO₁.₅

Q-units: SiO₂

In this context, this compound can be described as a central Q-type silicon atom (Si) bonded to a chloromethyl group and three M-type units. This branched structure is a key feature, distinguishing it from linear or simple cyclic siloxanes.

Below are the chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₂₉ClO₃Si₄ alfa-chemistry.com |

| Molecular Weight | 345.13 g/mol alfa-chemistry.com |

| CAS Number | 41919-30-6 alfa-chemistry.com |

| Appearance | Straw Liquid alfa-chemistry.com |

| Boiling Point | 72°C chemicalbook.com |

| Density | 0.968 g/cm³ alfa-chemistry.com |

| Flash Point | >65°C chemicalbook.com |

| Refractive Index | 1.4044 chemicalbook.com |

Historical Development and Current Research Trajectories in Related Organosilicon Chemistry

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first compound with a silicon-carbon bond, tetraethylsilane. encyclopedia.pubwikipedia.org This marked the foundational period of organosilicon chemistry. digitellinc.com A significant growth phase occurred between the early 1900s and the 1940s, led by the extensive research of Frederic S. Kipping, who synthesized numerous organosilicon compounds using Grignard reagents and coined the term "silicone." wikipedia.orgdigitellinc.com

The industrial development of organosilicon materials accelerated in the 1940s. encyclopedia.pub Key breakthroughs included the invention of the "direct method" for synthesizing organochlorosilanes by Eugene G. Rochow in 1941 and the establishment of Dow Corning in 1943, a company dedicated to producing and researching silicones. digitellinc.com This era saw the creation of silicone resins and oils, which found immediate use in military and industrial applications due to their high-temperature resistance and insulating properties. encyclopedia.pubdigitellinc.com

Current research in organosilicon chemistry is highly diverse. One major trajectory is the development of sustainable and eco-friendly materials, such as biodegradable silicones and environmentally friendly coatings. garzantispecialties.com There is also significant research into creating advanced materials with tailored properties for high-tech applications, including:

Composite Materials: Organofunctional silanes are crucial for improving the mechanical strength and durability of composites by enhancing the adhesion between inorganic fillers (like glass fibers) and organic polymer matrices. russoindustrial.ru

Electronics and Photonics: Siloles, or silacyclopentadienes, are being investigated for their electroluminescent properties and potential use in electronic devices due to their efficient electron transport capabilities. wikipedia.org

Biomedical Applications: The biocompatibility of certain organosilicon compounds makes them suitable for use in medical implants, drug delivery systems, and as building blocks for pharmaceuticals. garzantispecialties.comgoogle.com

Catalysis and Synthesis: Organosilicon compounds are not only products but also act as catalysts and intermediates in various chemical reactions, including polymerization and isomerization. researchgate.net Research continues to explore new synthetic methods, such as the palladium-catalyzed synthesis of acyl silanes. researchgate.net

The synthesis of branched siloxanes like this compound is relevant to these trends. For instance, a patented method describes the effective preparation of methyltris(trimethylsiloxy)silane (B101978) by reacting methyltrichlorosilane (B1216827) with hexamethyldisiloxane (B120664) in the presence of a linear phosphonitrilic chloride (LPNC) catalyst. google.com Such specific, branched structures are building blocks for creating polymers with precise three-dimensional architectures and tailored functionalities, contributing to the ongoing innovation in materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H29ClO3Si4/c1-15(2,3)12-18(10-11,13-16(4,5)6)14-17(7,8)9/h10H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDPIHSENOONRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542924 | |

| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41919-30-6 | |

| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Chloromethyltris Trimethylsiloxy Silane

Reactivity of the Chloromethyl Functionality in Organosilicon Contexts

The chloromethyl group (-CH₂Cl) attached to the central silicon atom is a key site of reactivity. Its behavior is analogous to that of primary alkyl halides, making it susceptible to both nucleophilic substitution and elimination reactions.

The primary carbon of the chloromethyl group is an electrophilic center, making it a target for nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The reaction involves a backside attack by the nucleophile on the carbon atom, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The choice of nucleophile determines the resulting functional group.

Research on analogous chloromethylalkoxysilanes has shown that they can be functionalized through nucleophilic substitution. For example, reactions with carboxylate salts under phase transfer catalysis conditions can yield ester-functionalized silanes. afinitica.com This demonstrates a versatile pathway for introducing a wide variety of organic functionalities onto the silane (B1218182) structure.

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -CH₂OH (Hydroxymethyl) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ (Methoxymethyl) |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Cyanomethyl) |

| Amine | Ammonia (NH₃) | -CH₂NH₂ (Aminomethyl) |

| Thiolate | Sodium Thiolate (NaSR) | -CH₂SR (Thioether) |

The rate and success of these substitutions depend on factors such as the strength of the nucleophile, the solvent, and the reaction temperature. nih.gov Polar aprotic solvents are often favored for SN2 reactions.

In the presence of a strong, sterically hindered base, chloromethylsilanes can undergo elimination reactions, typically following an E2 (bimolecular elimination) mechanism. chemguide.co.ukmsu.edu This concerted reaction involves the abstraction of a proton from a carbon adjacent to the chloromethyl group by the base, the simultaneous formation of a carbon-carbon double bond, and the departure of the chloride leaving group. youtube.com

For Chloromethyltris(trimethylsiloxy)silane, an elimination reaction would require a proton on an adjacent carbon. Since the chloromethyl group is bonded directly to silicon, a standard β-elimination is not possible. However, in derivatives where the chloromethyl group is part of a longer alkyl chain attached to the silicon, elimination becomes a significant competing pathway with nucleophilic substitution. chemguide.co.uk The outcome of the reaction (substitution vs. elimination) is heavily influenced by the nature of the attacking species; strong bases favor elimination, while good nucleophiles that are weak bases favor substitution. msu.edumasterorganicchemistry.com

Stability and Transformation of Siloxy Groups in Diverse Chemical Environments

The tris(trimethylsiloxy)silane (B155312) portion of the molecule consists of a central silicon atom bonded to three trimethylsiloxy groups via Si-O-Si linkages. The stability of these siloxane bonds is highly dependent on the chemical environment.

The Si-O-Si bond is susceptible to hydrolysis, a reaction in which water cleaves the bond to form two silanol (B1196071) (Si-OH) groups. The rate of this hydrolysis is significantly influenced by pH. unm.edu

Acidic Conditions (pH < 7): Hydrolysis is catalyzed by acid. The reaction mechanism involves the protonation of the siloxane oxygen atom, making the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.net The rate of hydrolysis generally increases as the pH becomes more acidic. researchgate.net

Basic Conditions (pH > 7): Hydrolysis is also catalyzed by base. The mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. unm.edu The rate of hydrolysis increases with increasing basicity.

Neutral Conditions (pH ≈ 7): The rate of siloxane bond hydrolysis is at its minimum near neutral pH. researchgate.net In the absence of catalytic acids or bases, siloxanes exhibit considerable stability in aqueous environments. gelest.com

Theoretical studies confirm that protonation of the siloxane oxygen is a key factor in reducing the energy barrier for the cleavage reaction under acidic conditions. researchgate.net The presence of ions in solution can also influence the rate of hydrolysis by interacting with the silica (B1680970) surface and weakening the Si-O bonds. nih.gov

Table 2: Relative Rate of Siloxane (Si-O-Si) Bond Hydrolysis

| Condition | pH Range | Relative Rate | Primary Mechanism |

|---|---|---|---|

| Acidic | < 4 | High | Protonation of siloxane oxygen, followed by H₂O attack. researchgate.net |

| Weakly Acidic | 4 - 6 | Moderate | Catalyzed hydrolysis. researchgate.net |

| Neutral | ~7 | Very Low | Uncatalyzed hydrolysis. researchgate.net |

| Weakly Basic | 8 - 10 | Moderate | Nucleophilic attack by OH⁻. unm.edu |

Mechanisms of Silane Coupling and Interfacial Reactions in Material Science

Silanes are widely used as coupling agents to promote adhesion between inorganic substrates (like glass or metal) and organic polymers. sinosil.com The functionality of this compound allows it to participate in these interfacial reactions, typically after conversion to a more reactive form like an alkoxysilane. However, the fundamental principles of hydrolysis and condensation are central to the film formation process. google.com

The formation of a stable, covalently bonded siloxane film on a substrate surface from a silane precursor is a multi-step process. gelest.com

Hydrolysis: The first step is the hydrolysis of hydrolyzable groups on the silicon atom. In the context of a precursor derived from this compound, such as a chloromethylalkoxysilane, the alkoxy groups (-OR) react with water to form silanol groups (Si-OH). sinosil.com This reaction is catalyzed by acid or base. google.com

Condensation: The newly formed, highly reactive silanol groups can then condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct. This condensation can lead to the formation of soluble oligomers. gelest.com

Surface Association: These silanol-containing oligomers adsorb onto the substrate surface, often through hydrogen bonding with hydroxyl groups present on the inorganic material's surface. gelest.com

Covalent Bonding: Finally, during a curing step (e.g., heating), the silanol groups on the oligomers form covalent Si-O-Substrate bonds with the surface, creating a durable, cross-linked polysiloxane film. hengdasilane.com

This process transforms a single layer of silane molecules into a robust, three-dimensional network that acts as a bridge between the inorganic substrate and an organic matrix. sinosil.com The non-hydrolyzable chloromethyl group remains available for further reaction or interaction with a polymer matrix. gelest.com

Investigating the Influence of Silicon Substitution on Reactivity Patterns

The reactivity of the chloromethyl group in chloromethyl-functionalized organosilicon compounds is significantly modulated by the nature of the substituents attached to the silicon atom. These substituents can exert both electronic and steric effects, thereby influencing the reaction rates and mechanisms of nucleophilic substitution at the carbon atom of the chloromethyl group. In the specific case of this compound, the three trimethylsiloxy groups play a crucial role in determining its reactivity profile compared to other chloromethylsilanes.

The electronic influence of substituents on a silicon atom can be transmitted to an adjacent reactive center. For instance, the tris(trimethylsilyl)silyl group, which is structurally related to the tris(trimethylsiloxy)silane moiety, is known to be a strong σ-donor. researchgate.net This electron-donating character can influence the polarity of the C-Cl bond in the chloromethyl group. Conversely, the high polarizability of the Si-Si bonds in a tris(trimethylsilyl)silyl group makes it susceptible to both nucleophilic and electrophilic attack. researchgate.net While not identical, similar considerations apply to the Si-O bonds in the trimethylsiloxy groups of this compound.

Steric hindrance is another critical factor governing the reactivity of chloromethylsilanes. The bulky nature of the tris(trimethylsiloxy)silyl group can impede the approach of a nucleophile to the electrophilic carbon of the chloromethyl group. This steric shielding can lead to a decrease in reaction rates for bimolecular nucleophilic substitution (SN2) reactions. Computational studies on related systems, such as the SN2 reaction at silicon (SN2@Si), have demonstrated that increasing the steric bulk of the substituents around the silicon atom can fundamentally alter the potential energy surface of the reaction. nih.govnih.gov For example, substituting hydrogen atoms with larger groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) groups around a silicon center increases steric congestion, which can introduce a central barrier to the reaction, a feature typically observed in SN2 reactions at a carbon center. researchgate.netnih.govnih.gov

| Substituent on Silicon (R in ClCH₂SiR₃) | Electronic Effect | Steric Effect | Predicted Relative Reactivity in SN2 Reactions |

| -CH₃ (Methyl) | Weakly electron-donating | Low | High |

| -OCH₃ (Methoxy) | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Moderate to Low |

| -OSi(CH₃)₃ (Trimethylsiloxy) | Electron-donating (overall) | High | Low |

| -Ph (Phenyl) | Electron-withdrawing (inductive), π-system effects | Moderate | Moderate |

This table is a qualitative prediction based on general principles of physical organic chemistry and is not based on direct experimental data from a single comparative study.

The hydrolysis rates of related alkoxysilanes also provide insight into the influence of substituents. Generally, methoxy groups are more readily hydrolyzed than ethoxy groups. shinetsusilicone-global.com Under acidic conditions, the hydrolysis rate follows the order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy. shinetsusilicone-global.com Under basic conditions, the trend is Trimethoxy > Dimethoxy > Triethoxy > Diethoxy. shinetsusilicone-global.com These trends highlight the sensitivity of reactions at silicon-containing centers to the nature of the attached groups.

Derivatives, Analogues, and Functionalization Strategies of Chloromethyltris Trimethylsiloxy Silane

Synthesis and Elucidation of Modified Chloromethyltris(trimethylsiloxy)silane Analogues

Modification of the parent compound can be strategically approached in two primary ways: by targeting the reactive chloromethyl group or by altering the peripheral tris(trimethylsiloxy)silane (B155312) moiety. These modifications yield analogues with finely tuned chemical and physical properties.

The chloromethyl group (-CH₂Cl) on the central silicon atom is a prime site for nucleophilic substitution reactions, allowing the chlorine atom to be replaced by a variety of other functional groups. This pathway is critical for introducing new functionalities that can impart specific reactivity for subsequent chemical transformations, such as polymerization or bioconjugation.

A significant example of this strategy is the synthesis of Methacryloxymethyltris(trimethylsiloxy)silane. acs.org In this derivative, the chloro group is substituted with a methacryloxy group. This transformation is typically achieved by reacting this compound with a methacrylate (B99206) salt, where the methacrylate anion acts as the nucleophile and displaces the chloride leaving group. The introduction of the methacryloxy group is particularly important as it incorporates a polymerizable unit into the molecule, enabling its use as a monomer in free-radical polymerization to form materials with unique properties, such as soft contact lenses. acs.org

Table 1: Functional Group Modification via Nucleophilic Substitution

| Original Functional Group | Reagent/Reaction Type | New Functional Group | Resulting Compound | Potential Application |

|---|

Beyond the chloromethyl handle, the three trimethylsiloxy [-OSi(CH₃)₃] groups can be varied to alter the compound's physical properties, such as solubility, thermal stability, and refractive index. Replacing the methyl groups with other alkyl or fluorinated alkyl groups can significantly modify the steric and electronic environment of the molecule.

An example of such a modification is the synthesis of (Chloromethyl)tris(2,2,2-trifluoroethoxy)silane. researchgate.net In this analogue, the trimethylsiloxy groups are replaced with trifluoroethoxy groups [-OCH₂CF₃]. The high electronegativity of the fluorine atoms in the trifluoroethoxy substituent makes the central silicon atom more electrophilic compared to its trimethylsiloxy counterpart. This modification also imparts different solubility characteristics and can enhance the thermal stability of materials derived from it.

Table 2: Analogue Synthesis through Variation of Siloxy Substituents

| Original Substituent | Modified Substituent | Resulting Analogue | Key Property Change |

|---|

Creation of Polymeric and Oligomeric Structures from this compound Precursors

The ability to functionalize this compound with polymerizable groups is a cornerstone of its utility in materials science. As discussed, converting the chloromethyl group to a methacryloxymethyl group transforms the silane (B1218182) into a macromonomer. acs.org

This monomer, Methacryloxymethyltris(trimethylsiloxy)silane, can participate in polymerization reactions to form polymers with unique architectures. For instance, it can be copolymerized with other acrylic or vinyl monomers. The resulting polymer features a conventional carbon-based backbone, but each repeating unit derived from the silane monomer introduces a bulky, flexible tris(trimethylsiloxy)silane side chain. These siloxane side chains are known to impart desirable properties such as high gas permeability, low glass transition temperature (flexibility at low temperatures), and biocompatibility. Such polymers are highly valuable in the fabrication of advanced materials, including oxygen-permeable membranes and soft contact lenses.

Development of Optically Active Silane Derivatives for Stereochemical Investigations

The synthesis of optically active organosilanes, where the silicon atom is a stereogenic center, is a challenging yet important field for studying reaction mechanisms and creating chiral catalysts or auxiliaries. researchgate.net While specific, published syntheses of optically active derivatives originating directly from this compound are not prominent, general strategies for creating chiral chlorosilanes are well-established and applicable.

One common approach is the use of chiral auxiliaries. For instance, a racemic chlorosilane can be reacted with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric silyl (B83357) ethers. nih.gov These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. Subsequent cleavage of the chiral auxiliary from the separated diastereomers can yield the desired enantiomerically enriched silane.

Another advanced method is the dynamic kinetic resolution of racemic chlorosilanes. nih.gov This process involves the enantioconvergent synthesis where a racemic mixture is converted into a single, desired stereoisomer through the use of a chiral catalyst. nih.gov However, a significant challenge in silicon stereochemistry is the potential for racemization. Nucleophilic substitution at the silicon center often proceeds through a pentacoordinate intermediate, which can undergo processes like Berry pseudorotation, leading to a loss of stereochemical information. researchgate.netexlibrisgroup.com Controlling these pathways is key to achieving high stereoselectivity in the synthesis of chiral silanes. researchgate.netexlibrisgroup.com The development of such methods for precursors like this compound would open new avenues for its use in asymmetric synthesis.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of Chloromethyltris Trimethylsiloxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Chloromethyltris(trimethylsiloxy)silane by providing detailed information about the local chemical environment of hydrogen, carbon, and silicon nuclei.

The structure of this compound [(CH₃)₃SiO]₃SiCH₂Cl suggests a simple and highly symmetric arrangement, leading to a predictable NMR spectrum.

¹H NMR: The proton spectrum is expected to show two distinct signals. The first, a sharp singlet with a large integral value, corresponds to the 27 equivalent protons of the three trimethylsiloxy groups, typically appearing in the upfield region around 0.1-0.2 ppm. The second signal, corresponding to the two protons of the chloromethyl group (–CH₂Cl), would be shifted downfield due to the deshielding effect of the adjacent chlorine atom, anticipated in the range of 2.5-3.0 ppm.

¹³C NMR: The carbon spectrum is similarly straightforward, expected to display two signals. A signal for the nine equivalent methyl carbons of the trimethylsiloxy groups and a distinct signal for the carbon of the chloromethyl group.

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly powerful for analyzing siloxanes. The spectrum for this compound should exhibit two resonances corresponding to the two different silicon environments. Using the standard M, D, T, Q notation, the structure consists of one central "T" unit (a silicon atom bonded to three oxygen atoms and one carbon) and three "M" units (a silicon atom bonded to one oxygen and three carbons). pascal-man.comresearchgate.net The signal for the three equivalent silicon nuclei of the trimethylsiloxy (M) groups is expected to appear in the positive chemical shift range. For comparison, the M-group silicon in the analogous compound Tetrakis(trimethylsiloxy)silane resonates at 8.62 ppm. pascal-man.com The central T-group silicon, bonded to the chloromethyl moiety, would resonate at a significantly different, more negative chemical shift. The central silicon in Tetrakis(trimethylsiloxy)silane (a Q group) has a chemical shift of -104.08 ppm, providing a reference point for the expected range of the central silicon in the target molecule. pascal-man.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -Si(CH₃ )₃ | ~ 0.1 - 0.2 | Singlet |

| ¹H | -CH₂ Cl | ~ 2.5 - 3.0 | Singlet |

| ¹³C | -Si(CH₃ )₃ | ~ 1.0 - 2.0 | Quartet |

| ¹³C | -CH₂ Cl | ~ 40 - 50 | Triplet |

| ²⁹Si | -OSi (CH₃)₃ (M) | ~ 5 - 10 | Singlet |

| ²⁹Si | Si (O-)₃CH₂Cl (T) | ~ -60 to -80 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are critical for identifying the functional groups and bond structures within the molecule. The analysis relies on detecting the characteristic vibrational frequencies of specific bonds.

The IR spectrum of this compound is dominated by strong absorptions related to the siloxane and alkylsilyl moieties. Key expected vibrational modes include:

Si-O-Si Asymmetric Stretching: A very strong and broad absorption band, characteristic of all siloxanes, is expected in the region of 1070-1100 cm⁻¹. This is often the most prominent feature in the spectrum. nist.gov

C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl groups appear in the 2900-3000 cm⁻¹ region.

Si-CH₃ Deformation: A sharp, symmetric deformation (umbrella mode) of the methyl groups attached to silicon gives rise to a characteristic absorption around 1250-1260 cm⁻¹.

Si-Cl Stretching: The vibration of the silicon-chlorine bond is expected at lower frequencies. In a study of analogous tris(trimethylsilyl)silane (B43935) derivatives, the scaled fundamental frequency for the Si-Cl stretch was observed at 368 cm⁻¹ in the IR spectrum and 355 cm⁻¹ in the Raman spectrum. jkps.or.kr

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Asymmetric C-H Stretch | -CH₃ | ~2960 | Medium-Strong |

| Symmetric C-H Stretch | -CH₃ | ~2900 | Medium |

| Symmetric Si-CH₃ Deformation | Si-CH₃ | ~1260 | Strong |

| Asymmetric Si-O-Si Stretch | Si-O-Si | ~1070-1100 | Very Strong, Broad |

| Si-C Rocking / Si-O Stretch | Si-C / Si-O | ~840 & ~760 | Strong |

| Si-Cl Stretch | Si-Cl | ~360-370 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides essential data on the molecular weight and structural integrity of this compound and offers insights into its fragmentation pathways under ionization. In electron ionization (EI) mode, the molecular ion peak (M⁺) may be observed, but it is often weak or absent for polysiloxanes.

The fragmentation pattern is typically dominated by cleavage of the Si-C and Si-O bonds. Based on analysis of the closely related compound Methyltris(trimethylsiloxy)silane (B101978), the following fragments are anticipated for this compound (MW ≈ 344.08 g/mol for the ³⁵Cl isotope): nist.gov

[M - CH₃]⁺: Loss of a methyl group (15 Da) from one of the trimethylsilyl (B98337) moieties is a very common fragmentation pathway for such compounds, leading to a strong peak at m/z 329. This is often the ion with the highest mass observed.

[(CH₃)₃Si]⁺: The trimethylsilyl cation at m/z 73 is a ubiquitous and stable fragment in the mass spectra of compounds containing this group.

Further fragmentation can lead to a series of ions resulting from the loss of trimethylsilanol (B90980) [(CH₃)₃SiOH] or other neutral fragments, creating a complex but interpretable pattern that confirms the tris(trimethylsiloxy)silane (B155312) core structure.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Ion Structure | Description |

| 329 | [M - CH₃]⁺ | Loss of a methyl radical |

| 299 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical |

| 221 | [M - CH₃ - (CH₃)₃SiOH]⁺ | Loss of methyl followed by trimethylsilanol |

| 89 | [(CH₃)₃SiO]⁺ | Trimethylsiloxy cation |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. For this technique to be applicable, the compound must be obtainable as a suitable single crystal.

A review of the current scientific literature and crystallographic databases indicates that no crystal structure for this compound has been published to date. Therefore, while X-ray crystallography remains the gold standard for solid-state structural determination, its application to this specific compound is not currently possible. jkps.or.kr

Chromatographic Methods for Purity Assessment and Separation in Research Samples

Chromatographic techniques are essential for verifying the purity of this compound samples and for separating it from starting materials, byproducts, or degradation products.

Given its molecular structure and expected volatility, Gas Chromatography (GC) is the most appropriate and widely used method for analyzing this compound. A typical GC analysis would involve:

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) or a mid-polarity phenyl-substituted column) to separate components based on their boiling points and interaction with the stationary phase.

Detection: A Flame Ionization Detector (FID) can be used for quantitative purity analysis, as its response is proportional to the mass of carbon present. For unambiguous identification of the main peak and any impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides mass spectra for each eluting component.

Analysis: The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under a specific set of analytical conditions.

Theoretical and Computational Chemistry Studies of Chloromethyltris Trimethylsiloxy Silane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. While direct studies on Chloromethyltris(trimethylsiloxy)silane are absent, research on similar siloxane frameworks provides a robust foundation for understanding its properties.

Density Functional Theory (DFT) Studies on Carbon-Silicon and Silicon-Oxygen Bond Characteristics

The defining structural motifs in this compound are the central Si-O-Si (siloxane) linkages and the Si-CH2Cl group, which contains the key Carbon-Silicon (C-Si) bond.

Silicon-Oxygen (Si-O) Bond: The nature of the Si-O bond in siloxanes is distinct from the C-O bond in ethers. DFT and other quantum chemical methods have shown that the Si-O-Si bond angle is significantly larger than the corresponding C-O-C angle. This is often attributed to a degree of pπ-dπ interaction between the oxygen lone pairs and the vacant d-orbitals of silicon, giving the bond a partial double-bond character. nih.gov This interaction also contributes to the high flexibility of the siloxane chain. Furthermore, hyperconjugative interactions, such as those between oxygen lone pairs (nO) and silicon-carbon antibonding orbitals (σ*Si-C), are considered significant in determining the conformational flexibility and electronic properties of siloxanes. nsf.gov Theoretical studies on various organosilicon compounds suggest that the Si-O bond is highly polar. nih.gov

Carbon-Silicon (C-Si) Bond: The C-Si bond in the chloromethyl group is a critical feature for the reactivity of the molecule. Theoretical studies on the cleavage of C-Si bonds in organosilane precursors using DFT have been conducted. researchgate.net These studies use indices like proton affinity to predict the stability of the C-Si bond under different conditions. researchgate.net For this compound, the electronegative chlorine atom is expected to influence the polarity and reactivity of the adjacent C-Si bond through inductive effects. In related compounds like bis(chloromethyl)tetramethyldisiloxane, the electronegativity of the chlorine atoms can induce a partial double-bond character in the Si-O bond by drawing electron density from the C-Si bond. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregate Behavior Relevant to Material Applications

Molecular dynamics (MD) simulations are a powerful tool for understanding the collective behavior of molecules, which is crucial for predicting the material properties of substances like this compound. Although specific MD studies on this compound are not available, simulations of analogous systems like polydimethylsiloxane (B3030410) (PDMS), siloxane dendrimers, and functionalized siloxanes provide valuable insights. nsf.govrsc.orgrsc.orgprinceton.eduaip.org

MD simulations of PDMS melts interacting with silica (B1680970) surfaces have shown that strong van der Waals dispersion forces dominate the interaction between the polymer and the surface. princeton.edu The presence of functional groups, such as trimethylsiloxy groups on a silica surface, can alter the density and dynamics of interfacial polymer chains. princeton.edu For this compound, the polar chloromethyl group would be expected to introduce specific intermolecular interactions, potentially leading to different aggregate behaviors compared to non-polar analogues like methyltris(trimethylsiloxy)silane (B101978).

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the structural elucidation of compounds.

A study combining experimental measurements with Hartree-Fock (HF) and DFT calculations has been performed on a series of tris(trimethylsilyl)silane (B43935) derivatives, including ((CH3)3Si)3Si-Cl, which is a close analogue to the core structure of this compound. jkps.or.kr The calculations were used to assign the vibrational spectra of these molecules. jkps.or.kr For instance, in a related derivative, the pure Si-O stretching vibration was observed as an intense absorption in both IR and Raman spectra. jkps.or.kr

The following table presents a comparison of experimental and calculated (DFT) vibrational frequencies for selected modes in a related siloxane from a study on vibrational spectroscopy of silicates and siloxanes. Such calculations are crucial for accurately assigning experimental spectra.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Si-O-Si asymmetric stretch | ~1100 | Varies with structure |

| Si-O-Si symmetric stretch | ~1030 | Varies with structure |

| Si-OH stretch | ~966 | Varies with structure |

| Data derived from studies on various siloxane structures and are illustrative of the method. researchgate.netresearchgate.net |

For NMR spectroscopy, computational methods, particularly DFT, have become a reliable tool for predicting chemical shifts (¹H, ¹³C, ²⁹Si). nih.govnih.govcnr.ityoutube.com While a specific prediction for this compound is not published, data for related structures exist. For example, in the ²⁹Si NMR spectra of functionalized siloxanes, characteristic peaks are assigned to different silicon environments, such as M (monofunctional), D (difunctional), T (trifunctional), and Q (quaternary) units. researchgate.net The central silicon in this compound would correspond to a Q-type structure with a unique chemical shift due to the chloromethyl substituent.

Modeling Reaction Pathways and Transition States for Deeper Mechanistic Insights

Modeling reaction pathways helps in understanding the mechanisms, kinetics, and thermodynamics of chemical transformations. For this compound, a key reaction of interest is the transformation involving the chloromethyl group, which is a common site for nucleophilic substitution.

Theoretical studies on the hydrolysis of chlorosilanes show that they readily react with water to form silanols and hydrogen chloride. uni-wuppertal.de The subsequent condensation of these silanols leads to the formation of siloxane polymers. uni-wuppertal.de The reactivity of the Si-CH2Cl group is also of significant interest. The reaction of chlorosilanes and in situ generated (chloromethyl)lithium has been studied for the synthesis of (chloromethyl)silanes. acs.org

Furthermore, the silanization reaction, where silanes form covalent bonds with surfaces, has been a subject of mechanistic studies. ethz.chmdpi.comnih.gov Reactive molecular dynamics simulations have been used to model the formation of silane (B1218182) monolayers on hydroxylated silica surfaces, comparing different grafting mechanisms. acs.org These studies are relevant for understanding how this compound might be used to functionalize surfaces. The reaction mechanism often involves hydrolysis of precursor groups followed by condensation with surface hydroxyls and lateral condensation to form a cross-linked network. nih.govresearchgate.net Theoretical investigations into the gas-phase reactivity of chlorosilanes have also been performed, identifying different reaction routes like disilane (B73854) and radical pathways. researchgate.netnasa.gov Such models provide insight into the potential thermal decomposition or gas-phase reactions of this compound.

Advanced Materials Science Applications of Chloromethyltris Trimethylsiloxy Silane and Its Derivatives

Role in Surface Modification and Coating Technologies

Silanes are a class of silicon-based chemicals that feature a hydrolytically sensitive center capable of reacting with inorganic substrates to form durable covalent bonds. gelest.comresearchgate.net They also possess an organic functional group that modifies the physical and chemical properties of the treated surface. gelest.comresearchgate.net This dual functionality makes them exceptional agents for surface modification, with applications ranging from creating water-repellent coatings to promoting adhesion between dissimilar materials. gelest.com The process typically involves the hydrolysis of labile groups (like alkoxy groups) on the silane (B1218182), which then condense with hydroxyl groups on the substrate's surface, forming stable Si-O-Substrate bonds. mdpi.comnih.gov Subsequent condensation between silane molecules creates a cross-linked siloxane (Si-O-Si) network, forming a thin, robust film. researchgate.net

The effectiveness of these coatings stems from the formation of a stable Si-O-Si network and its covalent bonding to the metal's native oxide layer. nih.gov The choice of silane precursor and processing conditions, such as pH and hydrolysis time, significantly impacts the final coating's performance. mdpi.com For instance, studies have shown that incorporating nanoparticles or using a blend of different silanes can further enhance the protective properties by reducing porosity and improving the barrier effect. nih.govmdpi.com Research on compounds like [Tris(trimethylsiloxy)silyethyl]dimethylchlorosilane, a close relative of the subject compound, has demonstrated that pretreating a steel surface with a silicon oxide layer improves the durability and chemical stability of the subsequent hydrophobic silane film in corrosive media. uj.ac.zaresearchgate.net

| Silane System / Precursors | Substrate | Key Findings | Reference |

|---|---|---|---|

| Tetraethoxysilane (TEOS) and Trimethoxymethylsilane (TMOMS) | Mild Steel | A 50/50 mixture hydrolyzed for 24 hours provided greater corrosion resistance due to its hydrophobic nature and better bonding with the metal surface. mdpi.com | mdpi.com |

| γ-glycidoxypropyl trimethoxy silane (GPTMS) and Tetraethoxy silane (TEOS) Prepolymer | Al-Zn-Mg-Cu Alloy | The bis-silane modified epoxy coating showed stronger waterproof permeability and substrate corrosion protection compared to silane monomer-modified coatings. mdpi.com | mdpi.com |

| Silane with Hydroxyapatite Nanoparticles | AZ31 Magnesium Alloy | The 2.2 μm-thick coating increased corrosion resistance by three orders of magnitude compared to the bare sample in simulated body fluid. rsc.org | rsc.org |

| Two-step Quaternary Ammonium Silane (QAS) | Mild Steel | The coating containing QAS significantly mitigated microbiologically influenced corrosion, with resistance four times higher than uncoated steel. nih.gov | nih.gov |

The creation of water-repellent surfaces is a critical application of organosilanes. Hydrophobicity is achieved by modifying a surface with materials that have low surface energy. mdpi.com Organosilanes containing aliphatic hydrocarbon or fluorinated substituents are particularly effective for this purpose. gelest.com The organic groups, such as the methyl groups in the trimethylsiloxy moieties of chloromethyltris(trimethylsiloxy)silane, orient away from the surface, creating a nonpolar, low-energy interface that repels water, leading to high water contact angles (WCA > 90°). uj.ac.za

To achieve superhydrophobicity (WCA > 150° and low sliding angle < 10°), a combination of low surface energy and a hierarchical micro/nano-scale surface roughness is required. mdpi.comnih.gov Silane chemistry is instrumental in achieving both. A common strategy involves creating a rough surface structure using silica (B1680970) nanoparticles and then functionalizing this surface with a low-energy silane. mdpi.commdpi.com The silane chemically bonds to the nanoparticles and the underlying substrate, ensuring the durability of the hydrophobic layer. mdpi.com Research has identified compounds like [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane as excellent candidates for forming highly hydrophobic monolayers suitable for self-cleaning surfaces. gelest.com

| Silane/Coating System | Substrate | Achieved Water Contact Angle (WCA) | Achieved Sliding Angle (SA) | Reference |

|---|---|---|---|---|

| SiO₂/Trimethylchlorosilane (TMCS) | Glass/Sand | 165° ± 1° | Not specified | mdpi.com |

| Trimethoxy(propyl)silane (TMPSi) modified TiO₂ | AISI 316L Stainless Steel | 160.1° | 3.7° | alfa-chemistry.com |

| Silica Sol with Hexadecyltrimethoxysilane | Cotton Fabric | > 150° | Not specified | nih.gov |

| SiO₂ nanoparticles modified with Perfluoroalkyl silane (FAS) | AA2024-T3 Aluminum Alloy | 151° | Not specified | mdpi.com |

Silanes function as indispensable coupling agents in advanced composite materials, creating a chemical bridge at the interface between inorganic reinforcements (e.g., glass fibers, silica) and an organic polymer matrix. mdpi.comakademiabaru.com This function is critical because the two components are often chemically incompatible, leading to poor adhesion, weak stress transfer, and ultimately, inferior mechanical properties. akademiabaru.com A silane coupling agent, with its general structure X₃Si(CH₂)nY, has a silane end (SiX₃) that bonds to the inorganic filler and an organofunctional end (Y) that reacts with the polymer matrix. mdpi.com

| Composite System | Silane Coupling Agent | Observed Improvement | Reference |

|---|---|---|---|

| Ethylene vinyl acetate/Natural rubber/Potash feldspar | Silane (Si-69) | Increased tensile strength and modulus due to better adhesion and interaction between the filler and matrix. akademiabaru.com | akademiabaru.com |

| Glass bead-filled PBT | XIAMETER™ OFS-6040 Silane | Flexural strength increased from 10,800 psi (untreated) to 14,900 psi (treated). Tensile strength increased from 5,600 psi to 8,000 psi. specialchem.com | specialchem.com |

| Aged Dental Composite Repair | Universal adhesive containing silane | Silanization prior to adhesive application can improve the bond strength between the old substrate and the new repair composite. nih.gov | nih.gov |

Integration into Sol-Gel Processes for the Synthesis of Functional Hybrid Materials

The sol-gel process is a versatile method for producing solid materials from small molecules, and alkoxysilanes like this compound are common precursors. nih.govnih.gov The process is characterized by two main reactions: hydrolysis and condensation. mdpi.comnih.gov First, the alkoxy groups (-OR) of the silane precursor react with water, replacing them with hydroxyl groups (-OH) to form silanols. nih.gov These silanol (B1196071) intermediates then undergo condensation reactions with each other, eliminating water to form a network of stable silicon-oxygen-silicon (siloxane) bonds. nih.gov

This process transforms the initial solution of precursors (the "sol") into a continuous solid network with liquid-filled pores (the "gel"). nih.gov By carefully controlling reaction conditions such as pH, temperature, and precursor concentration, the structure and properties of the final material can be precisely tailored. nih.gov The sol-gel method is advantageous because it allows for the synthesis of thin films and coatings with high purity and homogeneity at relatively low processing temperatures. nih.govupc.edu The presence of an organic group, like the chloromethyl group, on the silane precursor allows it to be integrated directly into the inorganic siloxane network, forming a functional hybrid material in a single process. nih.gov

Applications in the Fabrication of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials leverage the synergistic combination of properties from both their organic and inorganic components. nih.gov Silanes are fundamental to creating these materials, particularly through sol-gel synthesis, as they provide a covalent link between the two disparate phases. nih.govnih.gov The inorganic siloxane backbone (Si-O-Si) typically imparts properties such as rigidity, thermal stability, and strength, while the organic functional groups provide reactivity, flexibility, and compatibility with polymers. nih.govwikipedia.org

This compound and its derivatives can be used to fabricate a wide array of hybrid materials. For example, they can be incorporated into polymer matrices to enhance mechanical properties or thermal resistance. wikipedia.orgmdpi.com In another application, they can be used to create silsesquioxanes, which are cage-like or polymeric molecules with an inorganic silica core and an organic exterior. wikipedia.org These structures, often known as polyhedral oligomeric silsesquioxanes (POSS), are used as building blocks for nanocomposites, providing improved mechanical properties and higher use temperatures. wikipedia.org The chloromethyl group is particularly useful as it serves as a reactive site for further chemical modification, allowing for the attachment of other functional molecules to tailor the material's final properties. researchgate.net

| Hybrid Material Type | Organic Component Contribution | Inorganic (Silane-based) Component Contribution | Example Application | Reference |

|---|---|---|---|---|

| Polymer-Silica Nanocomposites | Flexibility, processability | Hardness, thermal stability, strength | High-performance coatings, adhesives | nih.govmdpi.com |

| Silsesquioxanes (POSS) | High compatibility with polymers, functionalization sites | Rigidity, thermal stability, defined structure | Precursors for ceramics, antimicrobial coatings | wikipedia.org |

| Vegetable Oil-Silane Hybrids | Bio-based, flexible matrix | Mechanical strength, hydrophobicity, thermal resistance | Sustainable coatings and adhesives | nih.govnih.gov |

| Silane-functionalized TiO₂ Hybrids | Polymer matrix, responsiveness | High refractive index, dispersibility | Photonic crystals for sensors | acs.org |

Potential in Controlled Release Systems and Encapsulation Technologies

The unique properties of silica-based materials synthesized via sol-gel processes make them excellent candidates for controlled release and encapsulation technologies, particularly in the biomedical field. nih.gov Mesoporous silica nanoparticles (MSNs) are of particular interest due to their ordered porous networks, high surface areas, and large pore volumes, which allow for the efficient loading of active molecules like drugs. nih.govnih.gov

The surface of these MSNs is rich in silanol groups, which can be readily functionalized with organosilanes. nih.gov A silane like this compound could be used to modify the silica surface. The hydrophobic trimethylsiloxy groups could modulate the interaction with hydrophobic drugs, while the reactive chloromethyl group could serve as an anchor point to attach "gatekeeper" molecules. These gatekeepers can cap the pores, trapping the drug inside, and can be designed to be removed by a specific trigger (e.g., a change in pH, the presence of a specific enzyme), allowing for the controlled release of the cargo at a target site. nih.gov The ability to tailor the surface chemistry of silica nanoparticles through functional silanes is key to developing sophisticated and targeted drug delivery systems. nih.gov

| Feature of Mesoporous Silica | Relevance to Controlled Release/Encapsulation | Reference |

|---|---|---|

| High Surface Area & Pore Volume | Allows for high loading capacity of active molecules (drugs). nih.govnih.gov | nih.govnih.gov |

| Tunable & Homogeneous Pore Size | Enables fine control over drug loading and release kinetics. nih.gov | nih.gov |

| Functionalizable Silanol Surface | Allows for surface modification with organosilanes to control surface properties (e.g., hydrophobicity) and attach gatekeeper molecules for triggered release. nih.gov | nih.gov |

| Biocompatibility | Amorphous silica is generally recognized as safe (GRAS) by the FDA, making it suitable for biomedical applications. nih.gov | nih.gov |

Future Research Directions and Emerging Trends in Chloromethyltris Trimethylsiloxy Silane Chemistry

Green Chemistry Approaches to Sustainable Synthesis and Application

The development of environmentally benign and sustainable chemical processes is a paramount goal in modern chemistry. For Chloromethyltris(trimethylsiloxy)silane, future research will likely focus on greener synthetic routes and applications that minimize environmental impact.

Sustainable Synthesis:

Current synthesis methods for this compound may involve chlorinated precursors and solvents that are environmentally persistent. Future research is anticipated to explore alternative, greener pathways. This could involve:

Solvent-Free or Green Solvent Reactions: Investigating reaction conditions that eliminate the need for hazardous organic solvents, or replace them with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalytic Routes: Developing highly efficient and selective catalysts to improve atom economy and reduce waste generation. This could include exploring enzymatic or biocatalytic approaches for the synthesis of organosilicon compounds.

Renewable Feedstocks: Exploring the potential of using renewable resources to derive the necessary silicon and methyl precursors, thereby reducing reliance on fossil fuel-based starting materials.

Sustainable Applications:

The application of this compound and its derivatives is also undergoing a green transformation. A significant trend is the development of water-borne, eco-friendly coatings. For instance, research into hybrid organic-inorganic treatments using organosilanes in aqueous dispersions has shown promise for creating durable, water-repellent finishes on textiles as a sustainable alternative to per- and poly-fluoroalkyl substances (PFASs). mdpi.com This approach, which relies on the in-situ hydrolysis and condensation of silanes, could be adapted for this compound to develop functional coatings with reduced volatile organic compound (VOC) emissions. mdpi.com

Future research may focus on leveraging the reactivity of the chloromethyl group to graft on functionalities that enhance biodegradability or enable easier recycling of the resulting materials.

Development of Novel Functionalization Strategies for Expanded Application Domains

The chloromethyl group in this compound is a key handle for a wide array of chemical transformations. While it is traditionally used for introducing siloxane moieties, future research will undoubtedly uncover novel functionalization strategies to access a broader range of materials with tailored properties.

The exploration of new reaction pathways for functional groups, such as those seen with diazoalkanes under photochemical conditions, could inspire innovative transformations of the chloromethyl group. rsc.org This might include light-mediated reactions that offer greater control and selectivity.

Potential Novel Functionalization Reactions:

| Reaction Type | Potential Reagent/Catalyst | Resulting Functionality | Potential Application Domain |

| Nucleophilic Substitution | Azides, Thiols, Secondary Amines | Azides, Thioethers, Tertiary Amines | Bioconjugation, Click Chemistry, Antimicrobial Surfaces |

| Radical Reactions | Radical Initiators (e.g., AIBN) + Alkenes | Extended Carbon Chains | Polymer Modification, Compatibilizers |

| Palladium-Catalyzed Cross-Coupling | Boronic Acids (Suzuki), Organostannanes (Stille) | Aryl or Vinyl Groups | Optoelectronic Materials, Advanced Polymers |

| "Click" Chemistry | Alkynes (with azide-functionalized intermediate) | Triazoles | Biomaterials, Functional Coatings |

These novel functionalization strategies will pave the way for this compound to be used in emerging fields. For example, derivatives with biocompatible functionalities could be employed in medical devices or drug delivery systems. Functionalization with chromophores or electronically active groups could lead to new materials for sensors and organic electronics.

Computational Design and Prediction of Next-Generation Silane-Based Materials

The integration of computational chemistry and materials science offers a powerful paradigm for accelerating the discovery and development of new materials. In the context of this compound, computational modeling can provide valuable insights into its reactivity and guide the design of next-generation materials with desired properties.

Recent advancements in machine learning and graph neural networks are enabling the prediction of material properties based solely on their chemical formula. arxiv.org Such approaches could be applied to a virtual library of this compound derivatives to screen for candidates with optimal characteristics for specific applications.

Key Areas for Computational Research:

Reaction Mechanism Elucidation: Using quantum chemistry methods like Density Functional Theory (DFT), researchers can investigate the transition states and reaction pathways of novel functionalization reactions, predicting their feasibility and optimizing reaction conditions.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound derivatives with their macroscopic properties, such as thermal stability, mechanical strength, and dielectric constant. nih.govmdpi.com This predictive capability can significantly reduce the experimental effort required for material optimization.

Interfacial Interactions: Molecular dynamics (MD) simulations can be employed to study the interaction of this compound-based coatings with various substrates at the atomic level. This is crucial for designing effective adhesion promoters and surface modifiers. For example, MD simulations can help understand the formation of siloxane bonds at the interface between a polymer matrix and inorganic fillers.

The synergy between computational prediction and experimental validation will be instrumental in rationally designing novel silane-based materials with unprecedented performance.

Interdisciplinary Research Synergies with Nanotechnology and Biotechnology for Advanced Materials

The true potential of this compound will be unlocked through its integration into interdisciplinary research fields, particularly nanotechnology and biotechnology. The ability of silanes to bridge the interface between organic and inorganic materials makes them ideal candidates for creating sophisticated hybrid materials.

Nanotechnology:

The surface modification of nanoparticles is a critical step in their application to prevent aggregation and ensure compatibility with a surrounding matrix. nih.gov this compound can be used to functionalize the surface of metal oxide nanoparticles (e.g., Al2O3, Fe3O4). njtech.edu.cnmdpi.comscielo.br The trimethylsiloxy groups can anchor to the nanoparticle surface via hydrolysis and condensation, while the chloromethyl group remains available for further reactions. This allows for the covalent attachment of polymers, biomolecules, or other functional moieties, leading to:

Enhanced Nanocomposites: Improved dispersion and interfacial adhesion of nanoparticles in a polymer matrix, resulting in materials with superior mechanical and thermal properties.

Targeted Drug Delivery: The surface of magnetic nanoparticles can be coated with silanes and subsequently functionalized with targeting ligands and therapeutic agents for site-specific drug delivery. walshmedicalmedia.comresearchgate.net

Advanced Coatings: The incorporation of functionalized nanoparticles into silane-based coatings can impart properties such as UV resistance, antimicrobial activity, and self-healing capabilities.

Biotechnology:

The biocompatibility of polysiloxanes makes them attractive for various biomedical applications. The reactive chloromethyl group of this compound provides a convenient point of attachment for biomolecules.

Emerging Bio-Applications:

| Application | Description |

| Biosensors | Immobilization of enzymes or antibodies onto a silane-modified surface for the detection of specific analytes. |

| Biocompatible Coatings | Surface modification of medical implants to improve their biocompatibility and reduce the risk of rejection. |

| Bioconjugation | Covalent linking of proteins, peptides, or DNA to silane-functionalized surfaces or nanoparticles for diagnostic and therapeutic purposes. |

| Drug Delivery Systems | Encapsulation or covalent attachment of drugs to siloxane-based nanoparticles for controlled and targeted release. walshmedicalmedia.comresearchgate.net |

The convergence of this compound chemistry with nanotechnology and biotechnology will undoubtedly lead to the development of highly sophisticated and functional materials that can address key challenges in medicine, electronics, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chloromethyltris(trimethylsiloxy)silane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrosilylation or alkoxy displacement. Alkyltrichlorosilanes are hydrolytically sensitive but offer broader substrate diversity, whereas trialkoxyalkylsilanes (e.g., trimethoxy derivatives) minimize steric hindrance during nucleophilic displacement . Key considerations include:

- Catalyst selection : Lewis acids like boron trifluoride etherate enhance reaction efficiency .

- Purification challenges : Alkyltrichlorosilanes generate HCl salts, requiring neutralization and careful solvent extraction .

- Yield optimization : Trimethoxy precursors reduce decomposition risks compared to trichlorosilanes .

Q. How can researchers mitigate decomposition during purification of this compound?

- Methodological Answer : Decomposition often arises from residual moisture or acidic byproducts. Strategies include:

- Inert atmosphere : Use nitrogen/argon during solvent removal.

- Neutralization : Post-synthesis treatment with weak bases (e.g., NaHCO₃) to eliminate HCl .

- Low-temperature storage : Preserve stability at 0–6°C to prevent thermal degradation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile siloxanes .

- Protective gear : Acid-resistant gloves and goggles prevent skin/eye contact with hydrolyzed corrosive products .

- Fire hazards : Store away from oxidizers; use CO₂ or dry powder extinguishers for fires .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity compared to other substituents (e.g., methacryloyloxy)?

- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or alcohols) . In contrast, methacryloyloxy derivatives (e.g., 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane) undergo radical polymerization, making them suitable for crosslinked polymers . Comparative studies require:

- Kinetic analysis : Monitor reaction rates with varying nucleophiles.

- Spectroscopic tracking : Use ¹H/²⁹Si NMR to confirm substitution patterns .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from residual solvents or stereochemical variations. Solutions include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas .

- Computational modeling : Compare experimental ²⁹Si NMR shifts with DFT-calculated values .

- Example data :

| Property | Experimental Value | Computational Value |

|---|---|---|

| ²⁹Si NMR (ppm) | -15.2 | -14.8 |

| IR Si-O stretch (cm⁻¹) | 1050–1100 | 1045–1105 |

Q. How can this compound be functionalized for hybrid material synthesis?

- Methodological Answer : The compound serves as a precursor for silane coupling agents. Functionalization steps:

- Surface modification : React with hydroxylated substrates (e.g., SiO₂ nanoparticles) to form covalent Si-O-Si bonds .

- Co-polymerization : Incorporate into methacrylate-based polymers using thermal initiators (e.g., AIBN) .

- Application example : Enhanced adhesion in silicone-epoxy composites by tuning crosslink density .

Data Contradiction Analysis

Q. Why do hydrolysis rates of this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer : Discrepancies stem from moisture levels, solvent polarity, and catalytic traces (e.g., metal ions). Standardize protocols by:

- Controlled humidity : Use anhydrous solvents and molecular sieves .

- Catalyst screening : Test metal-free conditions vs. transition metal additives .

- Kinetic monitoring : Employ in-situ FTIR to track Si-Cl bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.